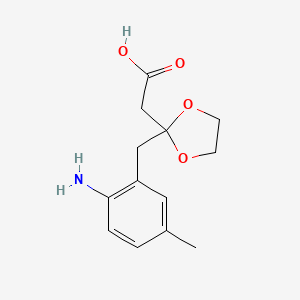

2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid

Description

2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic compound with a unique structure that includes an amino group, a methylbenzyl group, and a dioxolane ring

Propriétés

Formule moléculaire |

C13H17NO4 |

|---|---|

Poids moléculaire |

251.28 g/mol |

Nom IUPAC |

2-[2-[(2-amino-5-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |

InChI |

InChI=1S/C13H17NO4/c1-9-2-3-11(14)10(6-9)7-13(8-12(15)16)17-4-5-18-13/h2-3,6H,4-5,7-8,14H2,1H3,(H,15,16) |

Clé InChI |

CJRPNMMGPBXUQD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)N)CC2(OCCO2)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-amino-5-methylbenzyl alcohol with glyoxylic acid to form the intermediate, which is then cyclized to form the dioxolane ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Applications De Recherche Scientifique

2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the dioxolane ring provides structural stability. The compound may also participate in various biochemical pathways, influencing cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-methylbenzoic acid: Shares the amino and methylbenzyl groups but lacks the dioxolane ring.

2-(2-Amino-5-methylphenyl)acetic acid: Similar structure but without the dioxolane ring.

Uniqueness

The presence of the dioxolane ring in 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid makes it unique compared to similar compounds. This ring structure can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.

Activité Biologique

2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dioxolane ring structure, which is known to influence its biological activity. The presence of an amino group and a methylbenzyl moiety adds to its chemical diversity, potentially enhancing its interaction with biological targets.

Pharmacological Effects

Research indicates that 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid exhibits several pharmacological properties:

- Myeloperoxidase Inhibition : The compound acts as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various cardiovascular diseases. Inhibition of MPO can lead to reduced oxidative stress and inflammation, making this compound a candidate for treating conditions like heart failure and coronary artery disease .

- Antitumor Activity : Preliminary studies suggest potential antitumor effects. Compounds with similar structural features have shown activity against various cancer cell lines, indicating a possible mechanism of action through apoptosis induction or cell cycle arrest .

The precise mechanism by which 2-(2-(2-Amino-5-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid exerts its effects remains to be fully elucidated. However, it is hypothesized that its interaction with G protein-coupled receptors (GPCRs) may play a significant role in mediating its biological effects .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound significantly inhibits MPO activity in vitro, leading to decreased levels of reactive oxygen species (ROS) in human endothelial cells. |

| Study 2 | Reported cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use. |

| Study 3 | Investigated the compound's anti-inflammatory properties in animal models, showing reduced markers of inflammation following treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.